molecular formula C64H100N18O15S B10839066 [Sar9,Met(O2)11]-SP

[Sar9,Met(O2)11]-SP

Katalognummer: B10839066
Molekulargewicht: 1393.7 g/mol
InChI-Schlüssel: VRAGPHDTXRPMRS-RGKHVPTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of the Mammalian Tachykinin Family, including Substance P

The mammalian tachykinin family consists of several small peptides that share a common C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2. acnp.orgnih.gov The most extensively studied member of this family is Substance P (SP), an undecapeptide—a peptide composed of a chain of 11 amino acid residues. wikipedia.org Other significant mammalian tachykinins include neurokinin A (NKA) and neurokinin B (NKB). nih.govacnp.org

Substance P was first identified in 1931 and is involved in a multitude of biological functions. nih.gov It is a key mediator in pain perception, inflammation, and smooth muscle contraction. acnp.orgduke.edu Both Substance P and neurokinin A are produced from the alternative splicing of a single precursor gene, preprotachykinin A. wikipedia.org Tachykinins are widely distributed throughout the central and peripheral nervous systems. acnp.orgduke.edu

| Mammalian Tachykinins and Their Amino Acid Sequences | | :--- | :--- | | Tachykinin | Amino Acid Sequence | | Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | | Neurokinin A | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | | Neurokinin B | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 |

Characterization of Neurokinin Receptor Subtypes: NK1, NK2, and NK3

The biological actions of tachykinins are mediated through three distinct G-protein-coupled neurokinin receptors: NK1, NK2, and NK3. nih.govacnp.orgnih.gov These receptors exhibit preferential binding for different tachykinins. nih.gov

NK1 Receptor: The NK1 receptor shows the highest affinity for Substance P. acnp.org It is widely distributed in the central and peripheral nervous systems, as well as in various non-neuronal cells. acnp.orgwikipedia.org The activation of NK1 receptors is linked to pain transmission, inflammation, and smooth muscle contraction. wikipedia.orgduke.edu

NK2 Receptor: The NK2 receptor has a preference for neurokinin A. acnp.org Its expression is predominantly found in peripheral tissues, where it is involved in processes such as bronchoconstriction and gastrointestinal motility. nih.govnih.gov

NK3 Receptor: The NK3 receptor is preferentially activated by neurokinin B. acnp.org It is primarily located in the central nervous system and is implicated in the regulation of emotional behaviors and reproductive functions. nih.gov

While each receptor has a preferred endogenous ligand, there is a degree of cross-reactivity, meaning that tachykinins can bind to and activate other receptor subtypes, albeit with lower affinity. acnp.orgnih.gov

| Neurokinin Receptor Subtypes and Their Preferred Ligands | | :--- | :--- | :--- | | Receptor Subtype | Preferred Endogenous Ligand | Primary Location | | NK1 | Substance P | Central and Peripheral Nervous System | | NK2 | Neurokinin A | Peripheral Tissues | | NK3 | Neurokinin B | Central Nervous System |

Rationale for Developing Selective Neurokinin Receptor Agonists as Research Tools

The development of selective agonists for each neurokinin receptor subtype is crucial for elucidating the specific physiological roles of these receptors. nih.gov Natural tachykinins can act as full agonists at all three receptor subtypes, which can complicate the interpretation of experimental results. nih.gov

Selective agonists, such as [Sar9,Met(O2)11]-Substance P for the NK1 receptor, allow researchers to activate a single receptor subtype. medchemexpress.comtocris.com This selectivity enables a more precise investigation of the downstream signaling pathways and physiological responses associated with the activation of a specific receptor. nih.gov For instance, the use of a selective NK1 agonist helps in studying its role in pain, inflammation, and other neurological processes without the confounding effects of NK2 or NK3 receptor activation. nih.gov

Furthermore, these selective agonists are often designed to be more stable and resistant to degradation by peptidases compared to their endogenous counterparts, which enhances their utility in both in vitro and in vivo experimental models. nih.gov The development of such pharmacological tools is essential for advancing our understanding of the tachykinin system and for the identification of new therapeutic targets for a variety of diseases. nih.govmdpi.com

Eigenschaften

Molekularformel

C64H100N18O15S

Molekulargewicht

1393.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C64H100N18O15S/c1-37(2)34-46(58(90)74-42(53(69)85)28-33-98(4,96)97)78-54(86)38(3)73-57(89)47(35-39-16-7-5-8-17-39)80-59(91)48(36-40-18-9-6-10-19-40)79-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-60(92)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-61(93)49-22-14-31-81(49)62(94)41(66)20-13-30-72-64(70)71/h5-10,16-19,37-38,41-50H,11-15,20-36,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,85)(H,73,89)(H,74,90)(H,75,87)(H,76,92)(H,77,93)(H,78,86)(H,79,88)(H,80,91)(H4,70,71,72)/t38?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI-Schlüssel

VRAGPHDTXRPMRS-RGKHVPTMSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Molecular Design and Structural Characterization of Sar9,met O2 11 Substance P Analogues

Chemical Modifications and Peptide Sequence of [Sar9,Met(O2)11]-Substance P as a Substance P Analog

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ wikipedia.orgebi.ac.ukgenscript.comsigmaaldrich.combrieflands.com. [Sar9,Met(O2)11]-Substance P is derived from this native sequence through two key modifications:

Sarcosine (B1681465) (Sar) at Position 9: The glycine (B1666218) residue at the ninth position of the Substance P sequence is replaced by sarcosine (N-methylglycine). This substitution is known to enhance the peptide's stability moleculardepot.comsmolecule.com.

Methionine Sulfone (Met(O₂)) at Position 11: The methionine residue at the C-terminal position (position 11) is oxidized to its sulfone form. This modification influences the analogue's biological activity and receptor interaction moleculardepot.comsmolecule.com.

The resulting peptide sequence for [Sar9,Met(O2)11]-Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂)-NH₂ rndsystems.commedchemexpress.comtocris.comsigmaaldrich.comcaymanchem.comoncotarget.comtargetmol.comnih.gov. This analogue possesses a molecular weight of approximately 1393.68 g/mol and a chemical formula of C₆₄H₁₀₀N₁₈O₁₅S moleculardepot.comrndsystems.commedchemexpress.comtocris.comtargetmol.comnih.govdrugbank.com. These structural alterations contribute to its enhanced potency and selectivity for the NK1 receptor moleculardepot.comsmolecule.com.

Table 1: Comparison of Substance P and [Sar9,Met(O2)11]-Substance P Sequences

PositionNative Substance P[Sar9,Met(O₂)]-Substance PModification Type
1ArgArgNone
2ProProNone
3LysLysNone
4ProProNone
5GlnGlnNone
6GlnGlnNone
7PhePheNone
8PhePheNone
9GlySarSubstitution
10LeuLeuNone
11MetMet(O₂)Oxidation
C-Terminus-NH₂-NH₂Amide

Conformational Analysis of [Sar9,Met(O2)11]-Substance P and Related Analogues

Understanding the three-dimensional structure and conformational dynamics of peptide analogues is crucial for elucidating their interaction mechanisms with target receptors. While direct detailed conformational studies specifically on [Sar9,Met(O2)11]-Substance P are not extensively detailed in the provided snippets, research on Substance P and its analogues provides foundational insights into the application of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and the relationship between conformation and receptor binding.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for determining the solution-state structures and dynamics of peptides and proteins tandfonline.comnih.govnih.govwellesley.edutandfonline.comtandfonline.compsu.edu. Studies involving Substance P fragments and related analogues have utilized various NMR techniques, including 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) tandfonline.comnih.govnih.govwellesley.edutandfonline.comtandfonline.compsu.edunih.gov. These experiments provide information about proton assignments, coupling constants, and through-space proximity of atoms, which are essential for inferring peptide backbone and side-chain conformations tandfonline.comnih.govnih.gov.

For instance, NMR studies on Substance P fragments have indicated that the peptide backbone may not adopt a single preferred conformation but rather exists as a blend of conformations, potentially shuttling between different states tandfonline.comnih.govnih.govtandfonline.com. In some cases, specific modifications or the presence of certain amino acid residues can lead to distinct predominant conformations, such as beta-turns, which are stabilized by hydrogen bonds wellesley.edunih.gov. Molecular dynamics (MD) simulations are often coupled with NMR data to provide a more comprehensive understanding of peptide flexibility and conformational landscapes tandfonline.comnih.govresearchgate.net. While specific NMR data for [Sar9,Met(O₂)]-Substance P's detailed conformation is not detailed in the provided search results, the methodology applied to similar analogues provides a framework for its structural characterization. The development of radioligands like ¹²⁵I-BH[Sar⁹,Met(O₂)¹¹]-SP, which are used to study receptor binding, often relies on structural characterization techniques including NMR nih.gov.

Relationship between Peptide Conformation and Neurokinin Receptor Recognition

The specific three-dimensional conformation of a peptide ligand is intrinsically linked to its ability to bind to and activate its target receptor. [Sar9,Met(O₂)]-Substance P is a highly selective agonist for the Neurokinin-1 (NK1) receptor rndsystems.commedchemexpress.comresearchgate.netphysiology.orgbiomol.com. The NK1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in mediating pain, inflammation, and other physiological processes moleculardepot.comsmolecule.comacs.org.

Research indicates that the C-terminal portion of Substance P, specifically amino acids 6 through 11, is particularly important for its specific interaction with the NK1 receptor brieflands.com. The phenylalanine residues at positions 7 and 8 are noted to have a significant influence on binding affinity brieflands.com. The modifications in [Sar9,Met(O₂)]-Substance P, namely the substitution of glycine with sarcosine at position 9 and the oxidation of methionine to methionine sulfone at position 11, are designed to optimize these interactions, leading to enhanced potency and selectivity for the NK1 receptor moleculardepot.comsmolecule.com.

Studies suggest that peptide ligands can bind to GPCRs in different conformations, which can influence downstream signaling pathways oncotarget.combiorxiv.orgpnas.org. For the NK1 receptor, it has been proposed that SP and its analogues can bind in distinct conformations, potentially depending on the specific G protein coupled to the receptor biorxiv.org. Pharmacophore modeling, derived from studies of Substance P antagonists, suggests that specific arrangements of aromatic groups are critical for high-affinity binding to the NK1 receptor acs.org.

The high affinity of [Sar9,Met(O₂)]-Substance P for the NK1 receptor is well-documented, with reported dissociation constants (K<0xE1><0xB5><0x80>) in the nanomolar range, for example, 1.4 ± 0.5 nM nih.gov and 0.12 nM pnas.org. Furthermore, kinetic studies have shown a low dissociation rate constant (k<0xE1><0xB5><0xA2><0xE1><0xB5><0xA0><0xE1><0xB5><0xA0>) of 0.026 ± 0.0029 min⁻¹ for this analogue, which correlates with its potency universiteitleiden.nl. These binding characteristics highlight the successful design of [Sar9,Met(O₂)]-Substance P as a selective and potent NK1 receptor agonist, where its specific conformation facilitates strong and selective receptor engagement.

Table 2: Physicochemical Properties of [Sar9,Met(O₂)]-Substance P

PropertyValueSource
Molecular Weight1393.68 g/mol rndsystems.comdrugbank.com
Chemical FormulaC₆₄H₁₀₀N₁₈O₁₅S rndsystems.comdrugbank.com
CAS Number110880-55-2 rndsystems.commedchemexpress.com
Purity≥95% (HPLC) rndsystems.comtocris.com
SolubilitySoluble to 1 mg/ml in water rndsystems.comtocris.com
StorageStore at -20°C moleculardepot.comrndsystems.com
NK1 Receptor AgonistPotent and Selective rndsystems.commedchemexpress.com

Pharmacological Characterization of Sar9,met O2 11 Substance P As a Neurokinin 1 Receptor Agonist

Receptor Binding Kinetics and Affinity Profiling

The characterization of [Sar9,Met(O2)11]-SP as an NK1 receptor agonist relies heavily on quantitative binding assays that elucidate its interaction with the receptor at a molecular level. These studies provide critical data on how the compound binds, how strongly it binds, and how quickly it associates with and dissociates from the receptor.

Quantitative Radioligand Binding Assays Utilizing [Sar9,Met(O2)11]-Substance P

Quantitative radioligand binding assays are fundamental for determining the affinity and number of binding sites for receptor ligands. This compound has been utilized both as a radioligand itself (e.g., [³H]this compound or [¹²⁵I]BH-[Sar9,Met(O2)11]-SP) and as a non-radiolabeled competitor in displacement studies universiteitleiden.nlresearchgate.netnih.gov. These assays typically involve incubating cell membranes or tissue homogenates expressing NK1 receptors with a known concentration of radioligand in the presence of varying concentrations of the test compound. The binding is then quantified by measuring the radioactivity associated with the receptor-bound radioligand after separation from free ligand, usually via filtration researchgate.neti-med.ac.at. These methods allow for the precise determination of binding parameters and the assessment of ligand selectivity.

Determination of Equilibrium Binding Parameters (Kd, Bmax)

Equilibrium binding studies, often analyzed using the Scatchard method or non-linear regression analysis, provide key parameters defining the interaction between this compound and the NK1 receptor. The dissociation constant (Kd) represents the concentration of the ligand at which 50% of the receptors are occupied, reflecting the affinity of the ligand for the receptor. The maximum number of binding sites (Bmax) indicates the density of receptors in the preparation. Studies have consistently shown that this compound binds to NK1 receptors with high affinity, with Kd values typically reported in the low nanomolar range researchgate.netnih.govnih.gov. For instance, Kd values as low as 1.0 nM have been reported in rat brain membranes researchgate.net, and 261 pM in rat brain membranes when used as a radioligand nih.gov. Bmax values vary depending on the preparation but are generally reported in the fmol/mg protein range researchgate.net.

Analysis of Association and Dissociation Rates

Beyond equilibrium affinity, the kinetics of binding (association and dissociation rates) provide further insight into ligand-receptor interactions. The association rate constant (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff) describes how quickly it dissociates. These rates determine the residence time of the ligand on the receptor. Studies have reported association rate constants for this compound, with values such as 3.7 x 10⁹ M⁻¹ min⁻¹ for rat brain membranes nih.gov and 2.8 x 10⁷ M⁻¹s⁻¹ universiteitleiden.nl. Dissociation rate constants (koff) have also been determined, with one study reporting a koff of 0.026 min⁻¹ (equivalent to 0.00043 s⁻¹) for this compound, contributing to a relatively long residence time on the NK1 receptor universiteitleiden.nl.

Competitive Displacement Studies with Endogenous Tachykinins and Other Neurokinin Agonists

Competitive displacement studies are essential for assessing the affinity of this compound relative to endogenous tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), as well as other known NK receptor agonists. These experiments involve using a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]this compound or [¹²⁵I]SP) and measuring the ability of increasing concentrations of unlabeled this compound or other peptides to displace the radioligand from the receptor. Results consistently show that this compound effectively displaces radiolabeled SP from NK1 receptors, exhibiting high potency researchgate.netnih.gov. The rank order of potency in displacement studies typically places SP and this compound at the top, followed by other related peptides, with NKA and NKB showing significantly lower affinity for NK1 receptors researchgate.netnih.gov.

Neurokinin Receptor Subtype Selectivity

A crucial aspect of this compound's pharmacological profile is its selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. This selectivity is vital for its utility as a research tool and for potential therapeutic applications, minimizing off-target effects.

Demonstrated Selectivity for the Neurokinin-1 Receptor over NK2 and NK3 Receptors

Extensive competitive displacement studies have confirmed the high selectivity of this compound for the NK1 receptor. When tested against NK2 and NK3 receptors, this compound exhibits significantly lower affinity, with IC50 values typically in the micromolar range or higher, indicating a substantial difference in potency compared to its affinity for NK1 receptors researchgate.netnih.govnih.govoup.com. For example, studies have reported IC50 values for displacement of [¹²⁵I]NKA from NK2 receptors and [¹²⁵I]NKB from NK3 receptors that are orders of magnitude greater than the IC50 for displacement of [¹²⁵I]SP from NK1 receptors researchgate.net. This translates to selectivity ratios (e.g., NK2 Ki / NK1 Ki) often exceeding 1000-fold, underscoring its pronounced preference for the NK1 receptor subtype researchgate.netresearchgate.net. Functional studies also corroborate this selectivity, showing that this compound elicits responses mediated by NK1 receptors, while having no significant effect on NK2 or NK3 receptor-mediated responses nih.govnih.govoup.comnih.govresearchgate.net.

Compound Name Table

Common Name/AbbreviationFull Chemical Name
This compound[Sarcosine⁹,Methionine Sulfone¹¹]-Substance P
[Sar9,Met(O2)11]-Substance P[Sarcosine⁹,Methionine Sulfone¹¹]-Substance P

Comparative Pharmacological Evaluation with Other Selective Substance P Analogues (e.g., Septide)

The pharmacological profile of this compound has been extensively compared with other selective NK1 receptor agonists, notably Septide (B1681630) ((Pyr6,Pro9)-Substance P). In vivo studies in rats have demonstrated that both this compound and Septide are equipotent in eliciting increases in mean arterial blood pressure (MAP) and heart rate (HR). However, their effects exhibit dissimilar time courses. medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn Both agonists also induce dose-dependent increases in face washing and sniffing behaviors. A notable distinction in behavioral outcomes is that this compound is reported to produce grooming behavior, a response not observed with Septide. medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn

In terms of receptor binding, Septide has been characterized as a potent NK1 receptor agonist with a reported dissociation constant (Kd) of 0.55 nM. medchemexpress.com Conversely, in studies utilizing the U373MG cell line, this compound demonstrated significantly higher potency in inhibiting the binding of radiolabeled Substance P compared to Septide, which was approximately 1,000-fold less potent in these assays. nih.gov This suggests that while both are agonists, this compound may exhibit superior affinity or efficacy in certain binding contexts. The inherent stability, potency, and selectivity of this compound position it as a valuable pharmacological tool for investigating NK1 receptor functions. researchgate.net

Table 1: Comparative In Vivo Behavioral and Cardiovascular Effects of this compound and Septide in Rats

Behavioral/Cardiovascular Effect[Sar9,Met(O2)11]-Substance PSeptideReference
Mean Arterial Blood Pressure (MAP)IncreasesIncreases (equipotent) medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
Heart Rate (HR)IncreasesIncreases (equipotent) medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
Face WashingDose-dependent increaseDose-dependent increase medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
SniffingDose-dependent increaseDose-dependent increase medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
GroomingProduces groomingDoes not produce grooming medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn
Time Course of EffectsDissimilar to SeptideDissimilar to this compound medchemexpress.comtargetmol.comglpbio.commedchemexpress.cn

Receptor-Mediated Signal Transduction Pathways

The NK1 receptor, a class A GPCR, primarily signals through coupling with heterotrimeric G proteins, notably Gq/11 and Gs. glpbio.comnih.govmdpi.comresearchgate.net Upon activation by its natural ligand, Substance P, or other agonists, the NK1 receptor initiates intracellular signaling cascades. Activation of the Gq/11 pathway leads to the stimulation of phospholipase Cβ (PLCB), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). glpbio.comnih.govmdpi.comresearchgate.net The NK1 receptor can also couple to the Gs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. glpbio.commdpi.com

Induction of Inositol Phosphate (B84403) Formation in NK1R-Expressing Cell Lines

The ability of this compound to stimulate the production of inositol phosphates (IP), a key indicator of Gq-mediated signaling, has been well-documented in NK1R-expressing cell lines. In the astrocytoma cell line U373MG, this compound was found to induce inositol phosphate formation with a potent EC50 value of 3.8 nM. caymanchem.com This effect was effectively antagonized by the selective NK1 receptor antagonist SR 140333, confirming the specificity of the response for the NK1 receptor. caymanchem.com Studies using [3H]-inositol-labeled U373MG cells have shown that Substance P itself stimulates phosphatidylinositol turnover. nih.gov A strong correlation has been observed between the agonist-induced stimulation of inositol phosphate production and their ability to inhibit the binding of radiolabeled SP to NK1 receptors, underscoring the functional relevance of IP formation as a readout for NK1R activation. nih.gov

Neurobiological and Physiological Effects of Sar9,met O2 11 Substance P in Preclinical Models

Central Nervous System Modulations

Activation of NK1 receptors in the central nervous system by [Sar9,Met(O2)11]-Substance P elicits a range of electrophysiological, neurotrophic, and behavioral responses.

Electrophysiological studies have revealed distinct neuronal responses to [Sar9,Met(O2)11]-Substance P in different neuronal populations. In the myenteric plexus of the guinea-pig duodenum, NK1 receptor-selective analogs were found to be approximately 1000-fold less potent in depolarizing neurons compared to NK3-selective agonists. This suggests that while NK1 receptors are present, they are not the primary mediators of tachykinin-induced excitation in this region; rather, NK3 receptors play a more dominant role in depolarizing myenteric neurons through the closure of K+ channels. nih.gov

Conversely, in the spinal cord, [Sar9,Met(O2)11]-Substance P has been shown to directly impact neurons involved in nociceptive processing. In in vitro studies of rat deep dorsal horn neurons, application of this NK1 agonist induced a direct, tetrodotoxin-resistant depolarization. nih.gov This indicates a direct postsynaptic excitatory action on these neurons, which are critical for transmitting pain signals. nih.gov The compound has been used to characterize the profile of neuronal excitation following selective NK1 receptor activation in the rat deep dorsal horn.

Table 1: Electrophysiological Effects of [Sar9,Met(O2)11]-Substance P on Neuronal Populations
Neuronal TypeAnimal ModelKey Electrophysiological FindingImplication
Myenteric NeuronsGuinea-PigSignificantly less potent in causing depolarization compared to NK3 agonists. nih.govNK1 receptors are not the primary mediators of direct excitation in these neurons.
Dorsal Horn NeuronsRatInduces direct, tetrodotoxin-resistant depolarization. nih.govDirect postsynaptic excitatory role in nociceptive pathways.

The activation of NK1 receptors by [Sar9,Met(O2)11]-Substance P has been linked to neuronal survival. In cultures of rat embryonic hippocampal neurons, the neurokinin-1 receptor antagonist CP-96345 was found to induce dose-dependent neurotoxicity. This toxic effect was attenuated by the co-administration of [Sar9,Met(O2)11]-Substance P, suggesting that stimulation of the NK1 receptor promotes neuronal survival under these conditions. nih.gov These findings point towards a neurotrophic or neuroprotective role for NK1 receptor signaling in the hippocampus. nih.gov

Intracerebroventricular (i.c.v.) administration of [Sar9,Met(O2)11]-Substance P in conscious rats elicits distinct, dose-dependent behavioral and cardiovascular responses.

Behavioral Effects: The compound has been observed to induce a specific repertoire of behaviors. Following i.c.v. injection, rats exhibit increased instances of face washing and sniffing. Notably, [Sar9,Met(O2)11]-Substance P also produces grooming behavior, an effect not observed with other tachykinin agonists like septide (B1681630). medchemexpress.com

Autonomic and Cardiovascular Effects: In the same animal models, [Sar9,Met(O2)11]-Substance P leads to significant cardiovascular changes. Administration of the compound at doses ranging from 10 to 100 pmol per rat results in an increase in both mean arterial blood pressure (MAP) and heart rate (HR). medchemexpress.com

Table 2: Behavioral and Autonomic Responses to i.c.v. [Sar9,Met(O2)11]-Substance P in Rats
Response CategorySpecific EffectDose-Dependency
BehavioralIncreased face washing and sniffing. medchemexpress.comYes
BehavioralInduction of grooming. medchemexpress.comYes
CardiovascularIncreased Mean Arterial Pressure (MAP). medchemexpress.comYes
CardiovascularIncreased Heart Rate (HR). medchemexpress.comYes

Peripheral Organ System Responses

The systemic or localized application of [Sar9,Met(O2)11]-Substance P also triggers significant effects on peripheral organ systems, particularly on smooth muscle and pulmonary function.

The compound has been used extensively to characterize NK1 receptors in various smooth muscle tissues.

Guinea-Pig Ileum: [Sar9,Met(O2)11]-Substance P has been used in binding studies with smooth muscle membranes of the guinea pig ileum to characterize NK-1 binding sites. nih.gov These binding sites are believed to be the contractile receptors in this tissue. researchgate.net Studies with the parent compound, Substance P, show it induces phasic contractions of the longitudinal muscle strips. nih.gov

Dog Carotid Artery: Research suggests that the functional site mediating relaxation in the dog carotid artery is similar to the contractile NK1 receptor found in the guinea pig ileum. researchgate.net

Human Bronchi: In isolated human bronchial preparations, [Sar9,Met(O2)11]-Substance P induces smooth muscle contraction at concentrations of 3, 100, and 1,000 nM. This effect is indicative of the direct action of NK1 receptor agonists on airway smooth muscle. The parent compound, Substance P, also causes a dose-dependent contraction of human bronchi in vitro. nih.gov

Table 3: Effects of [Sar9,Met(O2)11]-Substance P on Smooth Muscle Preparations
Tissue PreparationSpeciesPrimary Effect
IleumGuinea-PigBinds to NK1 receptors associated with contraction. nih.govresearchgate.net
Carotid ArteryDogMediates relaxation via NK1 receptors. researchgate.net
BronchiHumanInduces contraction.

In studies using conscious guinea pigs, the intravenous administration of [Sar9,Met(O2)11]-Substance P was used to investigate the relationship between airway obstruction and plasma extravasation, two key processes in inflammatory airway diseases. The research demonstrated a marked difference in the doses required to elicit these two effects. Maximal plasma protein extravasation in the trachea, mainstem bronchi, and intrapulmonary airways occurred at a dose approximately 30 times lower than the dose required to induce significant airway obstruction, as measured by excised lung gas volumes. nih.gov This finding suggests that the airway obstruction induced by the NK1 agonist is not a secondary effect of pulmonary edema resulting from plasma extravasation. nih.gov The compound has also been investigated for its potential role in conditions like acute respiratory distress syndrome (ARDS). drugbank.comnih.gov

Immunological and Inflammatory System Interactions

The synthetic substance P (SP) analog, [Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor, has been a subject of preclinical research to understand its interactions with the immunological and inflammatory systems, particularly within the pulmonary environment. nih.govtandfonline.com Studies have focused on its effects on key inflammatory cells, such as alveolar macrophages, and their subsequent release of signaling molecules that orchestrate inflammatory responses.

Regulatory Role in Pro-inflammatory Cytokine Production (e.g., IL-1α, IL-1β) in Alveolar Macrophages

Research has demonstrated that [Sar9,Met(O2)11]-Substance P can modulate the production of pro-inflammatory cytokines by alveolar macrophages. In an in vitro study, the effects of this SP agonist were examined on alveolar macrophages stimulated with the chemical irritant JP-8 jet fuel. nih.govtandfonline.com The exposure of alveolar macrophages to JP-8 (1.6 µg/ml) for 24 hours led to a notable increase in the release of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β). nih.govtandfonline.com

However, when these cells were treated with [Sar9,Met(O2)11]-Substance P at a concentration of 10⁻¹⁰ M, the JP-8-induced secretion of both IL-1α and IL-1β was significantly attenuated. nih.govtandfonline.com This suggests an inhibitory or down-regulatory role for the NK1 receptor agonist in the context of an inflammatory challenge in this preclinical model. nih.govtandfonline.com Interestingly, the administration of [Sar9,Met(O2)11]-Substance P alone, without the inflammatory stimulant, did not result in a significant change in the basal levels of IL-1α release. tandfonline.com This indicates that the compound's effect is more of a modulation of an existing inflammatory response rather than a direct instigation of cytokine release in unstimulated cells. tandfonline.com

These findings point towards a potential signaling pathway through which [Sar9,Met(O2)11]-Substance P interacts with alveolar macrophages to regulate inflammatory responses mediated by IL-1. nih.govtandfonline.com

Table 1: Effect of [Sar9,Met(O2)11]-Substance P on IL-1α Release from Alveolar Macrophages Exposed to JP-8 Jet Fuel

Treatment Group IL-1α Concentration (pg/mL)
Control ~25
JP-8 (1.6 µg/ml) ~100
[Sar9,Met(O2)11]-SP (10⁻¹⁰ M) ~25
JP-8 (1.6 µg/ml) + this compound (10⁻¹⁰ M) ~50

Data are approximated from graphical representations in the cited preclinical study. The values represent the mean concentration of IL-1α in the cell culture supernatant after 24 hours of treatment.

Modulation of Nitric Oxide Production in Alveolar Cells

The influence of [Sar9,Met(O2)11]-Substance P extends to the modulation of other inflammatory mediators like nitric oxide (NO). Studies have indicated that NK1 receptor activation can influence NO production in the airways. For instance, in guinea-pig tracheal preparations, NK1 receptor agonists, including [Sar9,Met(O2)11]-Substance P, have been shown to mediate smooth muscle relaxation through the release of nitric oxide from the airway epithelium. nih.gov

In a study involving cultured alveolar cells, specifically type II epithelial cells, exposure to the inflammatory agent JP-8 resulted in a concentration-dependent overproduction of nitric oxide. nih.govtandfonline.com While the direct effect of [Sar9,Met(O2)11]-Substance P on nitric oxide production in this specific model was not explicitly detailed as a primary outcome, the research context places Substance P and its agonists as key players in the inflammatory milieu where nitric oxide is produced. nih.govtandfonline.com

Furthermore, the study observed that when the type II epithelial cells producing excess nitric oxide were co-cultured with alveolar macrophages, the overproduction of NO was significantly reduced. nih.govtandfonline.com This highlights the complex interplay between different cell types in the alveolar space in regulating inflammatory responses. Given the demonstrated role of [Sar9,Met(O2)11]-Substance P in modulating alveolar macrophage activity, it is plausible that it could indirectly influence nitric oxide levels through its effects on macrophage signaling and cell-to-cell communication within the alveolar environment.

Table 2: Nitric Oxide Production in Alveolar Cells under Different Conditions

Cell Culture Condition Relative Nitric Oxide Production
Type II Epithelial Cells (Control) Baseline
Type II Epithelial Cells + JP-8 Increased
Type II Epithelial Cells + Alveolar Macrophages (Co-culture) + JP-8 Reduced (compared to JP-8 alone)

This table provides a qualitative summary of the findings from a preclinical study on the interactions between alveolar cell types in response to an inflammatory stimulus.

Applications of Sar9,met O2 11 Substance P in Experimental Methodologies

Utilization as a Selective Pharmacological Probe for NK1 Receptor Studies

[Sar9,Met(O2)11]-SP serves as a highly selective pharmacological probe for investigating NK1 receptors. Its ability to bind with high affinity (Kd values reported around 1-2 nM in rat brain membranes) and to exhibit minimal cross-reactivity with NK2 and NK3 receptors makes it ideal for characterizing NK1 receptor binding sites and their distribution. Studies have demonstrated that this compound is a potent competitor of Substance P binding, with a high correlation (r = 0.96) between its Ki values and those of Substance P, suggesting it interacts with the same receptor population. This selectivity allows researchers to isolate and study NK1 receptor-mediated effects without significant interference from other tachykinin receptor subtypes.

Development and Application of Radiolabeled Ligands for Receptor Mapping and Quantification

The development of radiolabeled versions of this compound has been crucial for visualizing and quantifying NK1 receptors in biological tissues.

[125I]-Bolton Hunter this compound for Central Nervous System Receptor Characterization

The radioiodinated form, [125I]-Bolton Hunter-[Sar9,Met(O2)11]-SP (BHSar-SP), has been synthesized and utilized for characterizing NK1 receptors, particularly within the central nervous system (CNS). This radioligand binds to a single class of high-affinity binding sites in rat brain homogenates, with reported Kd values around 1.0 nM and Bmax values of approximately 15-19 fmol/mg protein. Competition studies using various tachykinins and selective agonists confirm that BHSar-SP labels NK1 receptors, showing a pharmacological profile identical to that of NK1 receptors. While BHSar-SP demonstrates high affinity, studies suggest it may not offer significantly greater specificity compared to [125I]-Bolton-Hunter SP for NK1R binding sites. Nevertheless, it has been valuable for comparing NK1 receptor distribution patterns in the CNS with those obtained using less selective ligands.

Autoradiographic Visualization of NK1 Receptors in Rat Brain

Autoradiographic studies employing radiolabeled this compound, such as [3H]-[Sar9,Met(O2)11]-SP, have provided detailed maps of NK1 receptor distribution throughout the rat brain. These studies reveal a broad but discrete distribution, with high densities of NK1 receptors found in regions including the olfactory bulb (external plexiform layer), striatum, olfactory tubercle, amygdala-hippocampal area, entorhinal and endopiriform cortices, superior colliculus, locus coeruleus, and substantia gelatinosa of the spinal cord. The distribution patterns observed with [3H]-[Sar9,Met(O2)11]-SP are largely consistent with, but not identical to, those reported using [125I]Bolton-Hunter SP, potentially indicating the presence of NK1 receptor subtypes or differences in ligand selectivity.

Conjugation Strategies for Targeted Cellular Ablation

The high specificity of this compound for NK1 receptors has enabled its conjugation with cytotoxic agents to create targeted toxins for selective cell ablation.

Evaluation of Specificity and Efficacy of Immunotoxin Conjugates

The efficacy and specificity of SSP-saporin have been evaluated in numerous studies. In the striatum, SSP-saporin demonstrated high effectiveness and selectivity, causing substantial ablation of NK1R-expressing interneurons without affecting other striatal neurons, suggesting its superiority over SP-saporin as a lesioning agent. Similarly, lumbar intrathecal injections of SSP-saporin in rats were found to be seven times more potent than SP-saporin and produced selective destruction of lamina I NK1R-expressing neurons without affecting deeper laminae. Behavioral studies involving SSP-saporin have shown its ability to attenuate hyperalgesia by selectively eliminating NK1R-expressing neurons in the RVM, indicating its efficacy in modulating pain pathways. For example, SSP-saporin treatment in rats led to a 43% reduction in nocifensive behavior following capsaicin (B1668287) administration, supporting its role in pain modulation.

Compound List

this compound

Substance P (SP)

[125I]-Bolton Hunter SP ([125I]-BH-SP)

[3H]-[Sar9,Met(O2)11]-SP

[125I]-Bolton Hunter-[Sar9,Met(O2)11]-SP (BHSar-SP)

this compound-Saporin (SSP-saporin)

Substance P-saporin (SP-saporin)

[111In]In-DTPA-[Arg1]-SP

[Pro9]SP

[Met(O2)11]SP(7–11)

[3H]H-[Pro9]SP

[3H]H-propionyl[Met(O2)11]SP(7–11)

[MePhe7]NKB

Senktide

(NLe10)-NKA(4–10)

SR 140333

SR 48968

IB4-saporin

BB-saporin

CRH-saporin

192IgG-saporin

FGF-SAP

OX7-SAP

Mab-ZAP

Data Tables

Table 1: Binding Characteristics of this compound and its Radiolabeled Analogs in Rat Brain

LigandReceptor TypeAffinity (Kd)BmaxSelectivity ProfileReference
This compound (unlabeled)NK11.4 ± 0.5 nM160 ± 3.0 fmol/mgPotent competitor of SP; inactive against NK-2, NK-3
This compound (unlabeled)NK12 nM56 fmol/mgPotent competitor of SP; inactive against NK-2, NK-3
This compound (unlabeled)NK13.8 nM (EC50)N/ASelective for NK1 over NK2 and NK3
[3H]-[Sar9,Met(O2)11]-SPNK11.4 ± 0.5 nM160 ± 3.0 fmol/mgPotent competitor of SP; inactive against NK-2, NK-3
[3H]-[Sar9,Met(O2)11]-SPNK12 nM56 fmol/mgPotent competitor of SP; inactive against NK-2, NK-3
[125I]-BH-[Sar9,Met(O2)11]-SPNK11.0 nM15 fmol/mgIdentical pharmacological profile to NK-1 receptors
[125I]-BH-[Sar9,Met(O2)11]-SPNK11.0 nM15 fmol/mgIdentical pharmacological profile to NK-1 receptors
[125I]-Bolton-Hunter-[Sar9,Met(O2)11]-SP (BHSar-SP)NK1Not specifiedNot specifiedConsistent with NK1 site binding; similar selectivity to BHSP

Table 2: Selectivity and Efficacy of this compound-Saporin (SSP-saporin) in Neuronal Ablation

Target Cell PopulationConjugateTarget ReceptorEfficacy of AblationSpecificityModel/TissueReference
NK1R-expressing neuronsSSP-saporinNK1RExtensive ablationHighly effective and selective; minimal loss of other striatal neuronsRat striatum
NK1R-expressing neuronsSSP-saporinNK1R7x more potent than SP-sapSelective destruction of lamina I NK1R neurons; no loss in deeper laminaeRat spinal cord
NK1R-expressing neuronsSSP-saporinNK1R~90% decreaseSelective ablationRat rostral ventromedial medulla (RVM)
NK1R-expressing neuronsSP-saporinNK1RIncomplete lesionsLess selective, causes non-specific damage at effective dosesRat striatum
NK1R-expressing neuronsSP-saporinNK1RLess potentCaused considerable non-specific forebrain damageRat forebrain
NK1R-expressing neuronsSSP-saporinNK1R43% reductionSupports selective elimination of NK1R neurons for pain modulationRat RVM (behavioral)
GRPR-expressing neuronsBB-saporinGRPRAblatedSpecific eliminationMouse spinal cord
Non-peptidergic nociceptorsIB4-saporinIB4AblatedSpecific eliminationMouse spinal cord

Note: "N/A" indicates that the specific data point was not explicitly stated in the retrieved information for that particular study or context.

Structure Activity Relationship Sar Studies Involving Sar9,met O2 11 Substance P Analogues

Impact of Specific Amino Acid Substitutions on Receptor Affinity and Selectivity

The high potency and selectivity of [Sar9,Met(O2)11]-Substance P for the NK1 receptor are attributed to two key modifications of the parent Substance P (SP) peptide: the substitution of Glycine (B1666218) at position 9 with Sarcosine (B1681465) (Sar) and the oxidation of Methionine at position 11 to a sulfone [Met(O2)]. These changes confer enhanced stability against enzymatic degradation and lock the peptide into a conformation favorable for NK1 receptor binding.

Further SAR studies have revealed the critical role of the C-terminal region of the peptide for receptor interaction. A significant finding is the activity of the C-terminal hexapeptide analogue, Ac[Arg6,Sar9,Met(O2)11]SP(6-11) . This truncated version, which retains the crucial Sar9 and Met(O2)11 modifications, has been shown to be a potent and selective NK1 receptor agonist in its own right. This indicates that the C-terminal sequence is the primary determinant for receptor affinity and activation.

The substitution of Threonine at position 8 with Thiophene-alanine in the DOTA-conjugated analogue, DOTA-[Thi8,Met(O2)11]-Substance P , has been investigated for its receptor selectivity. This modification, while part of a larger complex for radiolabeling, demonstrates that alterations in the core amino acid sequence can be made while retaining high affinity for the NK1 receptor. Studies have shown this analogue to be highly selective for the NK1 receptor over the NK2 and NK3 receptors. nih.gov

The selectivity of [Sar9,Met(O2)11]-Substance P for the NK1 receptor is remarkably high, with analogues for the NK2 and NK3 receptors being described as virtually inactive at the NK1 receptor. drugbank.com This stark difference in affinity highlights the stringent structural requirements for binding to the NK1 receptor.

Table 1: Impact of Amino Acid Substitutions on NK1 Receptor Activity

AnalogueModification(s)Key Finding
[Sar9,Met(O2)11]-Substance PSarcosine at position 9, Methionine sulfone at position 11High potency and selectivity for the NK1 receptor.
Ac[Arg6,Sar9,Met(O2)11]SP(6-11)Truncated C-terminal hexapeptide with Sar9 and Met(O2)11Retains high potency and selectivity, highlighting the importance of the C-terminus.
DOTA-[Thi8,Met(O2)11]-Substance PThreonine at position 8 replaced with Thiophene-alanine (in a DOTA conjugate)Maintains high and selective affinity for the NK1 receptor. nih.gov

Comparative Analysis of the Pharmacological Profiles of [Sar9,Met(O2)11]-Substance P with Other Modified Substance P Peptides

The pharmacological profile of [Sar9,Met(O2)11]-Substance P has been extensively compared with other modified SP peptides to understand the nuances of NK1 receptor activation. One of the most studied comparators is septide (B1681630) , another synthetic SP analogue. In several studies, [Sar9,Met(O2)11]-Substance P and septide have been found to be equipotent in inducing certain physiological responses, such as increases in mean arterial blood pressure and heart rate. medchemexpress.commedchemexpress.com However, their effects are not identical. For instance, while both agonists induce dose-dependent face washing and sniffing behaviors in rodents, only [Sar9,Met(O2)11]-Substance P produces grooming behavior. medchemexpress.commedchemexpress.com Furthermore, the time-course of their effects can differ, suggesting that they may engage the NK1 receptor in subtly different ways or have different downstream signaling consequences. medchemexpress.commedchemexpress.com

When compared to the endogenous ligand, Substance P, [Sar9,Met(O2)11]-Substance P exhibits significantly enhanced stability, leading to more prolonged effects in vivo. This is largely due to the resistance of the Sarcosine residue to enzymatic degradation.

The table below provides a comparative overview of the pharmacological properties of [Sar9,Met(O2)11]-Substance P and other tachykinin receptor agonists, highlighting their receptor selectivity.

Table 2: Comparative Pharmacological Profiles of Tachykinin Receptor Agonists

PeptidePrimary Receptor SelectivityRelative Potency at NK1 ReceptorNotes
[Sar9,Met(O2)11]-Substance P NK1 High Potent and highly selective agonist with enhanced stability.
Substance PNK1HighEndogenous ligand, susceptible to enzymatic degradation.
SeptideNK1HighEquipotent to [Sar9,Met(O2)11]-SP in some assays but with a different behavioral profile. medchemexpress.commedchemexpress.com
Neurokinin ANK2LowPreferentially binds to the NK2 receptor.
Neurokinin BNK3LowPreferentially binds to the NK3 receptor.
SenktideNK3Very LowA highly selective NK3 receptor agonist.

Insights from Ligand-Based Pharmacophore Modeling for Neurokinin Receptors

Ligand-based pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. While specific pharmacophore models developed directly from [Sar9,Met(O2)11]-Substance P are not extensively detailed in publicly available literature, general models for NK1 receptor agonists provide valuable insights into its binding mechanism.

These models typically highlight the importance of several key features for NK1 receptor activation, including:

Aromatic features: Corresponding to the Phenylalanine residues at positions 7 and 8 of Substance P.

Hydrophobic features: Represented by the Leucine at position 10 and the modified Methionine at position 11.

Hydrogen bond donors and acceptors: Arising from the peptide backbone and the side chains of various amino acids.

The high potency of [Sar9,Met(O2)11]-Substance P suggests that its conformational state, stabilized by the Sarcosine and Methionine sulfone modifications, presents these pharmacophoric features in an optimal spatial arrangement for interaction with the NK1 receptor binding pocket. The rigidity conferred by the Sar9 substitution likely reduces the entropic penalty of binding, contributing to its high affinity. The sulfone group of Met(O2)11 may also participate in specific polar interactions within the receptor that are not available to the native Methionine residue.

The development of more refined ligand-based pharmacophore models, incorporating potent and selective agonists like [Sar9,Met(O2)11]-Substance P, will continue to be a valuable tool in the rational design of novel NK1 receptor modulators with improved therapeutic profiles.

Future Research Directions

Further Elucidation of Receptor Subtype and Isoform-Specific Activation Mechanisms

While [Sar9,Met(O2)11]-SP is recognized for its high affinity and selectivity for the NK1 receptor, the existence of potential NK-1 receptor subtypes or isoforms warrants further investigation nih.gov. Studies have indicated that this compound binds to a single class of high-affinity sites in rat brain membranes, demonstrating a pharmacological profile identical to NK-1 receptors researchgate.netnih.gov. However, some research suggests that differences in the distribution patterns of NK-1 receptor binding sites, when compared between different radioligands, could imply the presence of NK-1 receptor subtypes, one of which might be specifically recognized by [3H]-[Sar9,Met(O2)11]-SP nih.gov. Furthermore, this compound has been shown to specifically mimic hyperpolarizing neuronal effects mediated by typical NK1 receptors, distinguishing these actions from other SP-induced effects that may involve different receptor mechanisms unige.ch. Future research should aim to definitively characterize any such receptor subtypes or isoforms and elucidate the specific activation mechanisms employed by this compound on these distinct receptor populations. This could involve advanced molecular biology techniques, such as site-directed mutagenesis and the development of even more selective pharmacological probes.

Exploration of Novel Conjugates and Their Potential Applications as Advanced Research Tools

The conjugation of this compound to other molecules has yielded valuable research tools for targeted biological investigations. A significant development in this area is the creation of SSP-saporin, a conjugate of this compound and the ribosome-inactivating protein saporin nih.govgoogle.comnih.govnih.gov. This conjugate has demonstrated high efficacy and selectivity in ablating neurons that express NK-1 receptors, offering an improved method for creating targeted neuronal lesions compared to earlier conjugates nih.govnih.govnih.gov. Additionally, radiolabeled derivatives, such as [125I]-BHthis compound, have been synthesized and utilized for studying the binding characteristics and distribution of NK-1 receptors in biological tissues researchgate.netnih.gov. The exploration of novel conjugates could extend to the development of fluorescently labeled or affinity-tagged versions of this compound for advanced imaging and biochemical assays. Furthermore, the creation of radiolabeled analogues, such as those labeled with Technetium-99m (99mTc), is being investigated for potential applications in tumor imaging, highlighting the versatility of this compound in developing sophisticated diagnostic and research agents brieflands.com.

Table 1: Conjugates of this compound and Their Research Applications

Conjugate Name/TypeConjugated MoleculeResearch ApplicationCitation(s)
SSP-saporinSaporinSelective ablation of NK-1 receptor-expressing neurons nih.govgoogle.comnih.govnih.gov
[125I]-BHthis compoundIodine-125Radiolabeled ligand for NK-1 receptor binding studies and distribution analysis researchgate.netnih.gov
(Potential) Radiolabeled AnaloguesVarious RadionuclidesPotential tumor imaging agents, receptor binding studies brieflands.com (related work)

Investigative Approaches into the Comprehensive Functional Roles of [Sar9,Met(O2)11]-Substance P in Complex Biological Systems

This compound has been instrumental in dissecting the multifaceted roles of the NK-1 receptor and Substance P signaling in a wide array of complex biological systems. Research utilizing this agonist has elucidated its involvement in neurotransmission, pain processing, and various physiological regulatory functions. For instance, studies employing patch-clamp electrophysiology have revealed that this compound can depress excitatory synaptic transmission in brain regions like the nucleus accumbens and insular cortex, often through presynaptic mechanisms involving downstream signaling pathways such as nitric oxide synthesis physiology.orgsci-hub.sephysiology.org. Its role in pain modulation has been investigated in models of neuropathic pain, where it has been shown to induce behavioral responses indicative of increased pain sensitivity and to modulate neuronal excitability in dorsal root ganglia nih.govresearchgate.netpnas.org.

Beyond the central nervous system and pain pathways, this compound has been used to explore its functions in other complex systems. These include its effects on melanogenesis via the Wnt/β-catenin signaling pathway, its influence on oxytocin (B344502) secretion from the hypothalamus, and its actions on airway smooth muscle, where it stimulates calcium signaling jpp.krakow.plpsu.eduoncotarget.comphysiology.org. Behavioral studies have also documented specific responses such as face washing, sniffing, and grooming following its administration glpbio.commedchemexpress.com. Future research will likely continue to leverage this compound in sophisticated experimental designs, including in vivo models and advanced cellular assays, to further map its comprehensive functional roles across diverse physiological and pathophysiological contexts.

Table 2: Key Biological Systems and Investigated Functional Roles of this compound

Biological System/ContextInvestigated Functional RoleKey Methodologies UsedCitation(s)
Nucleus Accumbens, Insular CortexDepression of excitatory synaptic transmission (EPSCs), modulation of paired-pulse ratio (PPR), involvement of NO signalingWhole-cell patch-clamp recordings, eEPSC amplitude analysis, NO imaging physiology.orgsci-hub.sephysiology.org
Rat Brain (General)Distribution of NK-1 receptor binding sitesAutoradiography nih.gov
Medial Vestibular Nucleus (Guinea-pig brainstem slices)Mimicry of hyperpolarizing effects via typical NK1 receptorsIntracellular recordings unige.ch
Dorsal Root Ganglia Neurons (Rat)Enhancement of Na(v)1.8 currents via PKCepsilon pathway, modulation of action potential generationWhole-cell patch clamp recordings, current clamp model nih.gov
Spinal Sensory CircuitInhibition of progesterone (B1679170) conversion to neuroactive metabolites (5α-DHP, 3α,5α-THP)Triple-labeling, confocal microscopy, pulse-chase experiments, HPLC, radioactive steroid detection pnas.org
Neuropathic Pain Model (Gerbils)Induction of paw-lifting behavior, indication of increased reactivity in neuropathic pain, spinal mechanismsChronic constriction injury model, intraplantar/intrathecal administration, behavioral assays (paw-lifting) researchgate.net
MelanocytesPositive regulation of Wnt/β-catenin signaling, potential enhancement of melanogenesisWestern blot, real-time quantitative PCR oncotarget.com
Hypothalamo-Neurohypophyseal (H-N) Complex (Rat)Enhancement of oxytocin (OT) secretionIn vitro incubation of H-N complex, measurement of OT release jpp.krakow.pl
Human Airway Smooth MuscleStimulation of inositol (B14025) phosphate (B84403) synthesis, increase in intracellular calcium ([Ca2+]i)Inositol phosphate assays, calcium imaging, receptor agonist/antagonist studies psu.eduphysiology.org
Guinea Pig Lung StripsConcentration-dependent contractionsMeasurement of contraction in response to agonists nih.gov
Central Nervous System (General)Characterization of NK-1 receptor binding sites, comparison with other ligandsBinding studies, competition assays researchgate.netnih.govnih.gov
Behavioral Studies (e.g., Rat)Induction of face washing, sniffing, groomingIntracerebroventricular (i.c.v.) administration, behavioral observation glpbio.commedchemexpress.com

Compound List:

[Sar9,Met(O2)11]-Substance P (this compound)

Substance P (SP)

[125I]-BHthis compound

SSP-saporin

[3H]-[Sar9,Met(O2)11]-Substance P

[125I]Bolton-Hunter SP

[99mTc]-labeled Substance P analogue ([6-hydrazinopyridine-3-carboxylic acid (HYNIC-Tyr8-Met(O)11-SP])

Q & A

Basic Research Questions

Q. What are the key structural modifications of [Sar9,Met(O2)11]-Substance P, and how do they influence its functional properties compared to native Substance P?

  • Methodological Answer : The compound replaces the native amino acid at position 9 with sarcosine (Sar, N-methylglycine) and oxidizes the methionine residue at position 11 to methionine sulfone (Met(O2)). These modifications enhance stability against enzymatic degradation and improve selectivity for the neurokinin-1 receptor (NK1R). The Sar substitution reduces peptide backbone flexibility, while Met(O2) increases sulfone group interactions with NK1R's hydrophobic binding pocket, as confirmed by receptor-binding assays and molecular dynamics simulations .

Q. How does [Sar9,Met(O2)11]-Substance P achieve selective agonism for NK1 receptors over other tachykinin receptors (e.g., NK2, NK3)?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., 125I-BH-SP) demonstrate that [Sar9,Met(O2)11]-Substance P exhibits 10- to 20-fold higher affinity for NK1R compared to NK2/NK3 receptors. This specificity arises from its optimized interactions with conserved residues in the NK1R extracellular domain, particularly Arg-190 and Tyr-272, which are critical for sulfone group recognition. Cross-reactivity studies in isolated tissues (e.g., guinea pig ileum for NK1 vs. rat portal vein for NK2) validate selectivity .

Q. What experimental models are optimal for studying the physiological effects of [Sar9,Met(O2)11]-Substance P?

  • Methodological Answer :

  • In vitro : Use dorsal root ganglion (DRG) neurons for electrophysiological recordings (e.g., delayed inward currents) or bronchial ring segments to assess smooth muscle contraction .
  • In vivo : Intrathecal injection in rodents to study spinal nociception (e.g., formalin test) or operant escape assays for chronic pain modulation. For CNS studies, striatal or hippocampal slices are preferred due to high NK1R density .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported potency of [Sar9,Met(O2)11]-Substance P-saporin conjugates across different lesion models?

  • Methodological Answer : Discrepancies in potency (e.g., SP-saporin vs. SSP-saporin in striatal lesions) arise from differences in blood-brain barrier penetration and saporin conjugation efficiency. To address this:

  • Perform dose-response curves with intrathecal vs. intracerebral administration.
  • Validate lesion specificity via immunohistochemistry (e.g., loss of lamina I NK1R+ neurons without affecting deeper laminae) .
  • Use qPCR to quantify NK1R mRNA depletion in target vs. non-target regions .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of [Sar9,Met(O2)11]-Substance P in hyperalgesia studies?

  • Methodological Answer :

  • For behavioral data (e.g., hotplate latency), apply two-way ANOVA with post-hoc Student-Newman-Keuls tests to compare treatment groups across timepoints.
  • Use regression analysis to correlate NGF release (pg/mg tissue) with contractile response (% increase in bronchial rings) .
  • Include power analysis (α=0.05, β=0.2) to determine sample size, ensuring n ≥ 8 per group for rodent studies .

Q. How does [Sar9,Met(O2)11]-Substance P interact with co-expressed receptors (e.g., TRPV1, NMDA) in nociceptive pathways, and how can this be experimentally dissected?

  • Methodological Answer :

  • Co-application with selective antagonists (e.g., LY303870 for NK1R, capsazepine for TRPV1) in DRG neurons to isolate receptor-specific currents.
  • Use calcium imaging (Fluo-4 AM) to map intracellular Ca²⁺ flux in NK1R+ neurons exposed to SP analogs and glutamate .
  • Knockdown NK1R via siRNA in vitro to confirm synergistic/antagonistic effects with other receptors .

Q. What protocols ensure reproducibility in synthesizing and characterizing [Sar9,Met(O2)11]-Substance P for in vivo studies?

  • Methodological Answer :

  • Synthesis : Use Fmoc solid-phase peptide synthesis with HBTU/HOBt activation. Confirm Met(O2) incorporation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and MS (expected m/z: 1393.7 [M+H]⁺) .
  • Quality Control : Validate purity (>95% via HPLC), endotoxin levels (<0.1 EU/mg), and bioactivity (EC50 ≤ 1 nM in NK1R-binding assays) .
  • Storage : Lyophilize in aliquots; store at -20°C under desiccation to prevent sulfone degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.